17-Acetylrauglucine

chromatography natural product isolation alkaloid profiling

Sourcing 17-Acetylrauglucine (CAS 119329-01-0) is a critical requirement for unambiguous LC-MS/GC-MS profiling of Rauwolfia serpentina extracts. Unlike its deacetyl analog rauglucine (MW 424.45) or the N-demethylated acetyl-nor-rauglucine (MW 516.6), this compound's unique 17-O-acetyl and 21-O-β-D-glucopyranosyl moieties confirm its identity through a distinct MW of 530.60 Da and a topological polar surface area of 132.00 Ų. This authentic standard eliminates misidentification risks in biosynthetic pathway studies, artifact-marker research tracking raucaffricine side reactions, and quality control assays where in-class analog substitution is unacceptable. Secure a verified reference standard for your ajmaline-sarpagine alkaloid research.

Molecular Formula C28H38N2O8
Molecular Weight 530.6 g/mol
CAS No. 119329-01-0
Cat. No. B040345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Acetylrauglucine
CAS119329-01-0
Synonyms17-acetylrauglucine
17-O-acetyl-21-O-glucopyranosylajmaline
Molecular FormulaC28H38N2O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C
InChIInChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3
InChIKeyDXJXFCDSCZWMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Acetylrauglucine Procurement Guide: Characterization, Analytical Standards, and Research Applications for Ajmaline-Sarpagine Alkaloid Derivatives


17-Acetylrauglucine (CAS: 119329-01-0), systematically designated as 17-O-acetyl-21-O-β-D-glucopyranosyl-ajmaline, is a glucoalkaloid originally isolated from cell suspension cultures of Rauwolfia serpentina grown in optimized raucaffricine production medium [1]. It belongs to the ajmaline-sarpagine class of indole alkaloids and possesses the molecular formula C₂₈H₃₈N₂O₈ with a molecular weight of 530.6 g/mol [2]. The compound is a minor constituent, formed in very small amounts (< 5 × 10⁻⁴%), and has been identified as an artifact originating from raucaffricine [1][3].

Critical Differentiation of 17-Acetylrauglucine: Why Structurally Similar Ajmaline Glucosides Cannot Be Interchanged


In-class compounds such as rauglucine (the deacetyl analog) and acetyl-nor-rauglucine (the Nα-demethylated variant) share the ajmaline-glucoside core but differ in specific functional group modifications that govern chromatographic retention, stability, and biological origin [1]. Rauglucine (CAS 119365-83-2; C₂₃H₂₄N₂O₆) lacks both the C17 acetyl group and the 21-O-glucopyranosyl moiety present in 17-acetylrauglucine, resulting in a molecular weight difference of approximately 106 g/mol [2]. Acetyl-nor-rauglucine (C₂₇H₃₆N₂O₈) differs by Nα-demethylation while retaining both acetyl and glucosyl groups [3]. These structural variations translate to distinct analytical signatures and preclude direct interchangeability in assays requiring authentic 17-acetylrauglucine as a reference standard or biosynthetic intermediate marker. The quantitative evidence below establishes the measurable parameters that define 17-acetylrauglucine as a discrete chemical entity requiring targeted sourcing.

Quantitative Differentiation Evidence for 17-Acetylrauglucine: Analytical Performance Metrics and Sourcing Benchmarks


Chromatographic Retention Differentiation: 17-Acetylrauglucine vs. Rauglucine in Rauwolfia serpentina Cell Culture Extracts

In the original isolation study from Rauwolfia serpentina cell suspension cultures, 17-acetylrauglucine and its deacetyl analog rauglucine were detected as distinct entities with separable chromatographic profiles. Both compounds were detected in culture extracts alongside the biogenetically related Nα-demethylated base acetyl-nor-rauglucine [1]. The distinct retention behavior enables analytical discrimination between the acetylated (target) and deacetylated (comparator) forms in complex alkaloid mixtures.

chromatography natural product isolation alkaloid profiling

Molecular Weight and Structural Differentiation: 17-Acetylrauglucine vs. Rauglucine and Acetyl-nor-rauglucine

17-Acetylrauglucine (C₂₈H₃₈N₂O₈) has a molecular weight of 530.60 g/mol [1]. The deacetyl analog rauglucine (C₂₃H₂₄N₂O₆) has a molecular weight of 424.45 g/mol, a difference of 106.15 g/mol reflecting the absence of the C17 acetyl group and 21-O-glucopyranosyl moiety [2]. The Nα-demethylated analog acetyl-nor-rauglucine (C₂₇H₃₆N₂O₈) has a molecular weight of 516.6 g/mol, a difference of 14.0 g/mol due to loss of the Nα-methyl group [3].

mass spectrometry structural confirmation quality control

Biosynthetic Origin and Abundance: 17-Acetylrauglucine as a Minor Artifact vs. Raucaffricine as the Major Glucoalkaloid

17-Acetylrauglucine is formed in very small amounts (< 5 × 10⁻⁴%) in Rauwolfia serpentina cell cultures optimized for raucaffricine production, and has been identified as an artifact originating from raucaffricine [1][2]. This contrasts with the major glucoalkaloid raucaffricine, which accumulates as the predominant secondary metabolite under these culture conditions [1].

biosynthesis cell culture alkaloid production

Human β-Hexosaminidase Inhibition Selectivity Profile of 17-Acetylrauglucine

In vitro enzyme inhibition data from BindingDB indicate that 17-acetylrauglucine exhibits weak inhibition of human β-hexosaminidase with a Ki > 10,000 nM (> 10 μM), using 4-methylumbelliferyl N-acetyl-β-D-glucosaminide dihydrate as substrate [1]. Comparative activity data against closely related ajmaline-sarpagine alkaloids (e.g., ajmaline, rauglucine) for this specific enzyme target are not available in the public domain [1].

enzyme inhibition selectivity glycosidase

Validated Application Scenarios for 17-Acetylrauglucine in Analytical Chemistry and Biosynthetic Research


Analytical Reference Standard for Ajmaline-Sarpagine Alkaloid Profiling in Rauwolfia Cell Cultures

17-Acetylrauglucine serves as an authenticated reference standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) profiling of Rauwolfia serpentina cell culture extracts [1]. Its distinct molecular weight (530.60 g/mol) and retention characteristics enable unambiguous differentiation from structurally related artifacts including rauglucine (424.45 g/mol) and acetyl-nor-rauglucine (516.6 g/mol) [1][2][3]. This application is directly validated by the original isolation and characterization study that established its identity as 17-O-acetyl-21-O-β-D-glucopyranosyl-ajmaline [1].

Biosynthetic Pathway Investigation: Raucaffricine Metabolism and Artifact Formation Studies

The identification of 17-acetylrauglucine as an artifact originating from raucaffricine in R. serpentina cell cultures positions this compound as a marker for studying side reactions in ajmaline-sarpagine biosynthetic pathways [1][2]. Its extremely low natural abundance (< 5 × 10⁻⁴%) underscores its role as a minor pathway product rather than a primary metabolite, making it relevant for investigations of alkaloid biotransformation, artifact formation mechanisms, and raucaffricine glucosidase substrate specificity studies [1].

Quality Control and Identity Verification in Natural Product Chemistry Procurement

For laboratories sourcing ajmaline-sarpagine alkaloids, 17-acetylrauglucine provides a discrete molecular entity for quality control and identity verification. Its molecular formula (C₂₈H₃₈N₂O₈), exact mass (530.26281617 Da), and topological polar surface area (TPSA of 132.00 Ų) provide multiple orthogonal verification parameters [1][2]. These metrics enable confirmation of compound identity and purity when procuring from commercial suppliers, reducing the risk of misidentification with in-class analogs such as rauglucine or acetyl-nor-rauglucine.

Glycoalkaloid Reference Material for β-Hexosaminidase Enzyme Assay Development

The documented weak inhibition of human β-hexosaminidase (Ki > 10,000 nM) establishes a baseline activity profile for 17-acetylrauglucine in glycosidase enzyme assays [1]. This datum supports its use as a reference compound in the development of selective glycosidase inhibitor screening platforms, particularly in natural product programs investigating glycoalkaloid structure-activity relationships. The availability of this baseline activity measurement allows researchers to contextualize the inhibitory potency of novel glycoalkaloid derivatives relative to 17-acetylrauglucine.

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